2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile
Description
Properties
CAS No. |
1996753-22-0 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
-
Solvent: THF containing 0.2% water enhances solubility of intermediates.
-
Base: Potassium tert-butoxide (95% purity) ensures efficient deprotonation.
-
Temperature: Reflux conditions (80–100°C) accelerate cyclization.
Alkylation of 4-Ethyl-1H-pyrazole with Cyanomethylating Reagents
Post-synthesis of the pyrazole core, alkylation with cyanomethylating agents like bromoacetonitrile or tosylmethyl isocyanide introduces the acetonitrile group. A method adapted from Ambeed’s synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile involves reacting 4-ethyl-1H-pyrazole with tosylmethyl isocyanide in the presence of potassium tert-butoxide.
Procedure:
-
4-Ethyl-1H-pyrazole (10 mmol) is dissolved in 1,2-dimethoxyethane (DME).
-
Potassium tert-butoxide (2.2 equiv.) is added at −50°C under nitrogen.
-
Tosylmethyl isocyanide (1.1 equiv.) in DME is introduced dropwise.
-
The mixture is warmed to 80°C for 1 hour, followed by neutralization with acetic acid (pH 5–6).
-
Purification via silica chromatography (heptane/ethyl acetate) yields 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 48% (analogous reaction) | |
| Solvent System | DME/MeOH | |
| Temperature Range | −50°C to 80°C |
Reductive Amination of Pyrazole Ketones
An alternative pathway involves reductive amination of 4-ethylpyrazole-1-carbaldehyde with aminoacetonitrile. Using sodium cyanoborohydride in methanol, the aldehyde reacts with aminoacetonitrile hydrochloride to form the desired product after purification.
Critical Parameters:
-
Reducing Agent: NaBH₃CN (2 equiv.)
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve efficiency. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The nitrile group in 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced pyrazole derivatives with amine or alkyl groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application and target. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring allows for hydrogen bonding, π-π stacking, and other interactions that can modulate the activity of the target molecules. The acetonitrile group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Halogenated Pyrazole-Acetonitrile Derivatives
Example: (4-Bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4) and (4-Iodo-1H-pyrazol-1-yl)acetonitrile (CAS 955965-81-8)
- Structural Differences : Bromine and iodine substituents at the pyrazole 4-position, compared to the ethyl group in the target compound.
- Reactivity: Halogens (electron-withdrawing groups) increase electrophilicity at the pyrazole ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Halogenated derivatives are used in synthesizing bioactive molecules and metal-organic frameworks. The ethyl analog may instead serve in hydrophobic drug intermediates .
Table 1: Key Properties of Halogenated vs. Ethyl-Substituted Derivatives
| Property | (4-Bromo-1H-pyrazol-1-yl)acetonitrile | (4-Ethyl-1H-pyrazol-1-yl)acetonitrile (Inferred) |
|---|---|---|
| Molecular Formula | C₅H₄BrN₃ | C₆H₈N₃ |
| Molecular Weight | 198.01 g/mol | ~122.15 g/mol |
| Substituent Effect | Electron-withdrawing | Electron-donating |
| Typical Reactivity | Cross-coupling reactions | Lipophilic intermediate synthesis |
| Key Applications | Pharmaceuticals, MOFs | Agrochemicals, hydrophobic drug candidates |
Alkyl-Substituted Pyrazole-Acetonitrile Derivatives
Example : 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4)
- Structural Differences : Methyl group at the pyrazole 1-position vs. ethyl at the 4-position.
- Physicochemical Properties : The ethyl group increases lipophilicity (logP ~1.5–2.0 inferred) compared to the methyl analog (logP ~1.0). This enhances membrane permeability but may reduce aqueous solubility .
- Synthetic Utility : Methyl derivatives are intermediates in kinase inhibitors (e.g., Merck patents). The ethyl variant’s steric bulk may favor selectivity in binding pockets .
Table 2: Alkyl-Substituted Derivatives Comparison
| Property | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | 2-(4-Ethyl-1H-pyrazol-1-yl)acetonitrile |
|---|---|---|
| Molecular Formula | C₆H₇N₃ | C₆H₈N₃ |
| Molecular Weight | 121.14 g/mol | ~122.15 g/mol |
| Substituent Position | 1-position | 4-position |
| Lipophilicity (logP) | ~1.0 | ~1.5–2.0 (inferred) |
| Applications | Kinase inhibitors | Selective agrochemicals |
Heterocyclic and Sulfur-Containing Analogs
Example : 2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile
- Structural Differences : Triazole-thio group vs. pyrazole-acetonitrile core.
- Reactivity : The sulfur atom in triazole-thio derivatives increases nucleophilicity, enabling alkylation reactions. Pyrazole-acetonitriles may exhibit milder reactivity due to the nitrile’s electron-withdrawing effect .
- Synthesis Optimization : Aprotic solvents (e.g., DMF) improve yields in triazole-thio synthesis by minimizing hydrolysis. Similar conditions may apply to ethyl-pyrazole derivatives but require temperature control to avoid byproducts .
Electronic and Computational Insights
- DFT Studies: Analogous coumarin-acetonitrile derivatives () show non-planar structures with HOMO-LUMO orbitals localized on aromatic rings. The ethyl group in 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile likely distorts the pyrazole ring, altering charge distribution and reactivity .
- Thermal Stability : Elevated temperatures during synthesis can lead to impurities (e.g., unreacted starting material). Ethyl-substituted compounds may require stricter temperature control than halogenated analogs due to lower thermal stability .
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be functionalized via alkylation of 4-ethyl-1H-pyrazole with bromoacetonitrile under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like potassium carbonate or triethylamine are often used to deprotonate the pyrazole nitrogen and promote reactivity. Reaction monitoring via TLC or HPLC is recommended to optimize yield (60–85%) and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the pyrazole ring substitution pattern and acetonitrile linkage.
- IR Spectroscopy : Detect nitrile (C≡N) stretches (~2240 cm) and pyrazole ring vibrations.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and bond angles (see Advanced Question 3 ) .
Q. What purification strategies are effective for isolating 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile?
Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol or acetonitrile improves purity, particularly for crystallographic studies. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can SHELX software be applied to analyze its crystal structure?
SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) are critical for single-crystal X-ray diffraction data. Key steps include:
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.
- Refinement : Apply full-matrix least-squares methods to refine atomic coordinates and thermal parameters.
- Validation : Check R factors (<0.05 for high-resolution data) and residual electron density maps. Example: A similar pyrazole-acetonitrile derivative showed a mean C–C bond length of 0.005 Å and R factor = 0.088 .
Q. What mechanistic insights govern its reactivity in cross-coupling reactions?
The nitrile group can act as an electron-withdrawing substituent, directing electrophilic aromatic substitution on the pyrazole ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the ethyl group may sterically hinder reactivity at the 4-position. Kinetic studies (e.g., monitoring by F NMR for fluorinated analogs) and DFT calculations help elucidate regioselectivity and transition states .
Q. How can researchers resolve contradictions in spectroscopic data?
For conflicting NMR signals (e.g., overlapping pyrazole protons):
- Use 2D NMR (COSY, HSQC) to assign signals.
- Compare experimental data with computational predictions (e.g., Gaussian-optimized chemical shifts).
- Cross-validate with X-ray crystallography when possible .
Q. What protocols assess its biological activity in drug discovery?
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for neurotransmitter receptors).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC determination). Related triazole-acetonitrile compounds show activity in signaling pathways linked to mood regulation .
Q. How should reactive intermediates derived from this compound be handled?
- Storage : Keep under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group.
- Safety Protocols : Use fume hoods for handling, and wear nitrile gloves. Emergency measures include skin decontamination with soap/water and inhalation management (fresh air/medical attention) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
